molecular formula C8H9Br2NO2S B7574753 N-(2,5-dibromophenyl)ethanesulfonamide

N-(2,5-dibromophenyl)ethanesulfonamide

Cat. No. B7574753
M. Wt: 343.04 g/mol
InChI Key: NKZBMAYTHBWQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dibromophenyl)ethanesulfonamide, also known as DBESA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBESA is a sulfonamide derivative that has been synthesized through a multi-step process involving bromination, nitration, reduction, and sulfonation.

Mechanism of Action

The mechanism of action of N-(2,5-dibromophenyl)ethanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer cells and bacteria. N-(2,5-dibromophenyl)ethanesulfonamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of heat shock protein 90 (HSP90), a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects
N-(2,5-dibromophenyl)ethanesulfonamide has been found to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, or programmed cell death. It has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis.
In bacteria, N-(2,5-dibromophenyl)ethanesulfonamide has been found to disrupt the cell membrane and inhibit the synthesis of certain proteins, leading to cell death. It has also been found to inhibit the formation of biofilms, which are communities of bacteria that are resistant to antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dibromophenyl)ethanesulfonamide in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations and has shown selectivity for cancer cells and bacteria. However, one limitation is its solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(2,5-dibromophenyl)ethanesulfonamide. One area of research is in the development of analogs and derivatives of N-(2,5-dibromophenyl)ethanesulfonamide that may have improved properties, such as increased solubility or potency. Another area of research is in the investigation of the mechanism of action of N-(2,5-dibromophenyl)ethanesulfonamide, which may lead to the development of new drugs that target similar pathways. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2,5-dibromophenyl)ethanesulfonamide in humans.

Synthesis Methods

The synthesis of N-(2,5-dibromophenyl)ethanesulfonamide involves a multi-step process that starts with the bromination of 2,5-dimethoxytoluene to produce 2,5-dibromo-3-methoxytoluene. This intermediate is then nitrated to form 2,5-dibromo-3-nitrotoluene, which is subsequently reduced to 2,5-dibromo-3-aminotoluene. Finally, the sulfonation of 2,5-dibromo-3-aminotoluene with chlorosulfonic acid produces N-(2,5-dibromophenyl)ethanesulfonamide.

Scientific Research Applications

N-(2,5-dibromophenyl)ethanesulfonamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(2,5-dibromophenyl)ethanesulfonamide has anticancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against multidrug-resistant cancer cells.
Another area of research where N-(2,5-dibromophenyl)ethanesulfonamide has shown potential is in the treatment of bacterial infections. Studies have shown that N-(2,5-dibromophenyl)ethanesulfonamide has antibacterial properties and can inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

N-(2,5-dibromophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO2S/c1-2-14(12,13)11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZBMAYTHBWQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=CC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dibromophenyl)ethanesulfonamide

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